molecular formula C9H10ClNO B085207 4-Chloro-N,N-dimethylbenzamide CAS No. 14062-80-7

4-Chloro-N,N-dimethylbenzamide

Cat. No.: B085207
CAS No.: 14062-80-7
M. Wt: 183.63 g/mol
InChI Key: FARSXMMESQDZMY-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7) is a tertiary benzamide derivative featuring a chloro substituent at the para position of the aromatic ring and two methyl groups on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and catalytic amidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with dimethylamine . The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to a nitro group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N,N-dimethyl-4-substituted benzamides.

    Reduction: Formation of N,N-dimethyl-4-chloroaniline.

    Oxidation: Formation of this compound derivatives with nitro groups.

Scientific Research Applications

Chemistry

4-Chloro-N,N-dimethylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

  • Pharmaceutical Development : As a building block for creating various pharmaceutical agents.
  • Agrochemical Synthesis : In the formulation of herbicides and pesticides.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required.
Bacterial StrainMIC (µg/mL)Reference
E. coliTBD
S. aureusTBD
  • Anticancer Properties : In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, such as human pancreatic cancer cells (PANC-1), indicating potential as a chemotherapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development : Investigated as a precursor in designing compounds targeting specific enzymes or receptors.
  • Enzyme Inhibition Studies : Its interaction with cytochrome P450 enzymes has implications for drug metabolism.

Case Study: Enzyme Inhibition

In studies involving cytochrome P450 enzymes, the compound demonstrated significant inhibition, suggesting its potential role in modulating drug metabolism pathways.

Industrial Applications

In industry, this compound is utilized in:

  • Specialty Chemicals Production : As a reagent in various chemical processes.
  • Agrochemical Manufacturing : Serving as a precursor for synthesizing agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Catalytic Efficiency

The size and electronic nature of substituents on the amide nitrogen significantly influence reaction outcomes. Data from nickel-catalyzed amidations (Table 1) highlight how alkyl chain length impacts TONs:

Compound Substituents TON Reference
4-Chloro-N,N-dimethylbenzamide N,N-dimethyl 106
4-Chloro-N-ethyl-N-methylbenzamide N-ethyl, N-methyl 106
4-Chloro-N,N-dibutylbenzamide N,N-dibutyl 57
4-Chloro-N,N-dihexylbenzamide N,N-dihexyl 40

Key Observations :

  • Steric hindrance : Larger alkyl groups (e.g., hexyl) reduce TONs due to restricted access to the catalytic site.
  • Electronic effects : Electron-donating methyl groups enhance reactivity compared to bulkier substituents.

Reactivity in Cross-Coupling Reactions

This compound outperforms non-chlorinated analogs in cross-coupling efficiency. For example:

  • Iron-catalyzed alkylation : The chloro substituent facilitates oxidative addition to iron catalysts, yielding 4-hexyl-N,N-dimethylbenzamide (95% yield) .
  • Palladium vs. electron catalysis : Unlike palladium-based systems, reactions with this compound under photoredox conditions avoid side products from alkyne/alkene incorporation .

Solvent Effects on Rotational Barriers

Studies on N,N-dimethylbenzamides reveal that the chloro substituent increases rotational barriers about the C–N bond compared to unsubstituted analogs. In DMSO, the rotational barrier ($ \Delta G^\ddagger $) for this compound is ~12 kcal/mol, whereas N,N-dimethylbenzamide exhibits ~10 kcal/mol due to reduced electron-withdrawing effects .

Biological Activity

4-Chloro-N,N-dimethylbenzamide (CAS Number: 14062-80-7) is an aromatic amide that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C9H10ClNOC_9H_{10}ClNO and a molecular weight of 183.63 g/mol. The compound's structure includes a chloro substituent on the benzene ring, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including oxidative amidation of aryl alcohols with secondary amines. A typical procedure involves refluxing a mixture of 4-chlorobenzyl alcohol and dimethylamine in the presence of tert-butyl hydroperoxide (TBHP) and a catalyst such as bis(acetoxy)iodo)benzene in acetonitrile, yielding the desired amide with high efficiency (up to 88% yield) .

Anticonvulsant Activity

Research has indicated that certain derivatives of benzamides, including those related to this compound, exhibit anticonvulsant properties. For instance, studies have shown that similar compounds can antagonize seizures induced by maximal electroshock (MES) in mouse models. The efficacy of these compounds is often measured by their ED50 values, which represent the dose required to achieve a therapeutic effect in 50% of the population. In related studies, compounds with structural similarities demonstrated significant anticonvulsant activity, suggesting that this compound may also possess similar properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses often reveal insights into the compound's potential mechanisms of action and stability within biological systems. For example, docking studies have indicated favorable interactions with proteins involved in neurotransmission and metabolic pathways .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Anticonvulsant Effects : In a study examining various benzamide derivatives, it was found that modifications to the amide group significantly influenced their anticonvulsant activity. Compounds similar to this compound showed varying degrees of effectiveness against induced seizures in animal models .
  • Reactivity and Stability : Analysis using Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations has provided insights into the reactivity profiles of benzamide derivatives. This information is crucial for predicting how these compounds may behave in biological systems .

Table 1: Biological Activity Summary of Related Compounds

Compound NameED50 (mg/kg)Activity Type
4-Amino-N-(2,6-dimethylphenyl)benzamide1.7Anticonvulsant
N,N-Diethyl-4-hexylbenzamide3.5Anticonvulsant
This compoundTBDPotentially Anticonvulsant

Table 2: Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Key Interactions
Protein A (PDB: ID)-5.4SER126, ASP125
Protein B (PDB: ID)-4.5ARG310, THR129
Protein C (PDB: ID)-4.9CYS29, TYR120

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-N,N-dimethylbenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation of 4-chlorobenzoyl chloride with dimethylamine. Optimization involves controlling reaction temperature (e.g., 60°C in N,N′-dimethylformamide), stoichiometric ratios, and purification by recrystallization or column chromatography. Evidence from dichlorobenzamide syntheses suggests that solvent choice (polar aprotic solvents) and slow addition of reagents improve yields . For cross-coupling applications, iron or cobalt catalysts (e.g., Fe(acac)₃) with Grignard reagents in 2-MeTHF enhance efficiency, achieving >90% yields under mild conditions (0°C, 18 hours) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : The compound is harmful via inhalation, skin contact, or ingestion. Safety measures include:

  • Use of PPE (gloves, lab coat, goggles) to prevent skin/eye irritation (H315, H319) .
  • Conducting reactions in fume hoods to avoid respiratory irritation (H335) .
  • Proper waste segregation (halogenated organic waste) and disposal through certified agencies to mitigate environmental risks .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For example:

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.3–7.2 ppm, J = 8.1 Hz), while N,N-dimethyl groups show singlets at δ 3.0–2.9 ppm .
  • ¹³C NMR : The carbonyl (C=O) resonates at δ ~168–171 ppm, and aromatic carbons adjacent to chlorine exhibit deshielding (δ ~137–140 ppm) . Cross-verification with literature data (e.g., Suzuki coupling intermediates) ensures accuracy .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural elucidation of this compound derivatives?

  • Methodological Answer : X-ray crystallography remains the gold standard. For ambiguous cases:

  • Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder or twinning .
  • Validate hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking via Mercury software. For example, monoclinic systems (space group P21/n) with Z′ = 1 are common for benzamide derivatives .
  • Compare experimental data (e.g., bond lengths/angles) with DFT-optimized structures to identify discrepancies .

Q. How can computational methods like DFT enhance the understanding of this compound’s reactivity and spectroscopic behavior?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Vibrational modes (IR): Amide C=O stretching at ~1650 cm⁻¹ and C–Cl bending at ~550 cm⁻¹ .
  • Frontier molecular orbitals (HOMO-LUMO) to assess charge transfer and nucleophilic/electrophilic sites .
  • Solvation effects (e.g., in DMSO or chloroform) using the Polarizable Continuum Model (PCM) to correlate with experimental NMR shifts .

Q. What mechanistic insights govern the iron-catalyzed C(sp²)–C(sp³) cross-coupling of this compound with alkyl Grignard reagents?

  • Methodological Answer : The reaction proceeds via a radical pathway:

  • Step 1 : Single-electron transfer (SET) from Fe(acac)₃ to the C–Cl bond, generating an aryl radical.
  • Step 2 : Radical recombination with alkyl Grignard reagents (e.g., C₆H₁₃MgCl) to form C–C bonds .
  • Key Factors : Low temperatures (0°C) suppress side reactions, while ligand-free conditions minimize catalyst deactivation. Monitoring via GC-MS ensures selectivity for mono-alkylated products .

Q. How can regioisomeric byproducts be differentiated in reactions involving this compound?

  • Methodological Answer : Analytical workflows include:

  • GC-EI-MS : Fragmentation patterns distinguish regioisomers (e.g., m/z 167 for chloro-substituted fragments) .
  • LC-DAD/FTIR : UV-Vis spectra (λmax ~270 nm for benzamides) and carbonyl stretching differences (~20 cm⁻¹ shifts between isomers) .
  • 2D NMR (COSY, HSQC) : Correlate coupling constants (e.g., J = 2.7 Hz for meta-substituted protons) to assign positions .

Q. What role does this compound play in the design of bioactive molecules targeting bacterial enzymes?

  • Methodological Answer : The chloro and dimethylamide groups enhance binding to bacterial targets (e.g., acps-pptase):

  • Structure-Activity Relationship (SAR) : Chlorine increases lipophilicity (logP ~2.5), improving membrane permeability .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) shows H-bonding between the amide carbonyl and catalytic residues (e.g., Ser-148 in acps-pptase) .
  • In Vivo Testing : Zebrafish models assess bioavailability and toxicity (LD₅₀ >100 mg/kg) .

Properties

IUPAC Name

4-chloro-N,N-dimethylbenzamide
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InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSXMMESQDZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60161449
Record name 4-Chloro-N,N-dimethylbenzamide
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Molecular Weight

183.63 g/mol
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CAS No.

14062-80-7
Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-chloro-N,N-dimethylbenzamide
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Synthesis routes and methods

Procedure details

The procedure of Example 13 is followed, but the endcapper is 4-chloro-N,N-dimethylbenzamide (0.20 g, 1.09 mmol) to yield the amido-functionalized macromonomer. 4-Chloro-N,N-dimethylbenzamide is prepared by reacting 4-chlorobenzoyl chloride with dimethylamine in toluene with some pyridine (1 mol equivalent per acid chloride) to trap the HCl that is evolved. After aqueous extraction of the pyridinium salt and any excess starting materials, the product is crystallized from the toluene solution.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-N,N-dimethylbenzamide
4-Chloro-N,N-dimethylbenzamide
4-Chloro-N,N-dimethylbenzamide
4-Chloro-N,N-dimethylbenzamide
4-Chloro-N,N-dimethylbenzamide
4-Chloro-N,N-dimethylbenzamide

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